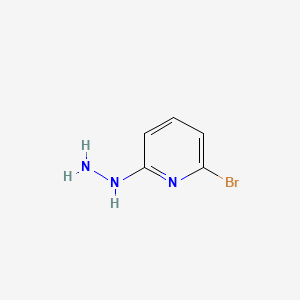

2-Bromo-6-hydrazinylpyridine

描述

Contextualization within Arylhydrazine Chemistry

Arylhydrazines are a class of organic compounds characterized by the presence of a hydrazine (B178648) group (-NHNH2) attached to an aromatic ring. 2-Bromo-6-hydrazinylpyridine is a specific example of a heteroarylhydrazine, where the aromatic ring is a pyridine (B92270) nucleus.

The field of arylhydrazine chemistry has a rich history dating back nearly 150 years to the discovery of phenylhydrazine (B124118) by Emil Fischer. iucr.orgresearchgate.net This discovery was a pivotal moment in organic chemistry, as it opened up new avenues for the synthesis and derivatization of aromatic compounds. Fischer's work on hydrazines was instrumental in his famous studies on the structure of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902. Since then, arylhydrazines have remained a subject of persistent interest due to their utility in a wide array of organic transformations, most notably the Fischer indole (B1671886) synthesis, a classic method for preparing indole rings.

Arylhydrazines are highly valuable and versatile reagents in organic synthesis, primarily serving as precursors for the construction of various heterocyclic systems and as arylation agents. iucr.orgresearchgate.net Their ability to participate in cross-coupling reactions has expanded their utility, presenting them as environmentally friendly alternatives to some traditional arylating agents. iucr.orgresearchgate.net

The arylhydrazine moiety is a key structural component in numerous molecules with demonstrated biological activity. They serve as important synthetic precursors for a range of pharmaceutical agents. Research has shown their role in the development of drugs with diverse therapeutic effects, including:

Antimicrobial agents iucr.orgresearchgate.net

Thrombopoietic agents (stimulating platelet production) iucr.orgresearchgate.net

Anti-inflammatory drugs iucr.orgresearchgate.net

Vasodilatory compounds iucr.orgresearchgate.net

The versatility of the arylhydrazine group allows for its incorporation into various molecular scaffolds, leading to the discovery of new pharmacologically active compounds.

In addition to pharmaceuticals, arylhydrazine derivatives are significant in the agrochemical industry. A key area of research is their use in the development of novel fungicides. For instance, certain arylhydrazine derivatives have been synthesized and investigated as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov SDHIs are a critical class of fungicides that target the mitochondrial respiratory chain in fungi, thereby inhibiting their growth. nih.gov Research has demonstrated that arylhydrazine analogs can exhibit potent fungicidal activity against various plant pathogens, highlighting their potential for developing new crop protection agents. nih.gov

Overview of Arylhydrazine Applications as Synthetic Precursors

Significance of Pyridine Derivatives in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. nih.gov Pyridine and its derivatives are of immense importance in organic synthesis and are found in a vast number of biologically active compounds and functional materials. nih.gov Their significance stems from several key properties:

Unique Electronic Properties: The nitrogen atom in the pyridine ring alters its electronic distribution compared to benzene, influencing its reactivity and ability to coordinate with metal ions.

Versatility in Synthesis: Pyridines can be readily functionalized at various positions on the ring, making them adaptable scaffolds for drug design and the synthesis of complex molecules.

Biological Relevance: The pyridine nucleus is present in many natural products, including vitamins like niacin (Vitamin B3) and alkaloids, as well as in a large number of FDA-approved drugs used to treat a wide range of conditions.

These attributes make pyridine derivatives indispensable tools for medicinal chemists and material scientists.

Specific Research Interest in this compound

The specific compound this compound is of particular interest to researchers as a bifunctional synthetic intermediate. The presence of three distinct reactive sites—the pyridine nitrogen, the bromo substituent, and the hydrazinyl group—allows for a variety of subsequent chemical transformations.

Research has focused on using this compound as a precursor for creating more complex, pharmacologically active molecules. researchgate.net For example, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are known to be effective metal-binding ligands. researchgate.net It is also utilized in multi-step syntheses to construct fused heterocyclic systems, such as γ-carboline derivatives, which are being investigated for potential therapeutic applications.

The synthesis of this compound itself is well-established, typically involving the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine (B144722) with hydrazine hydrate (B1144303). iucr.orgnih.gov

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Temperature | Time |

|---|---|---|---|---|

| 2,6-dibromopyridine | Hydrazine hydrate | 1-Propanol (B7761284) | 80°C | 12 h |

Data sourced from Mossine et al. (2023). iucr.orgnih.gov

The crystal structure of this compound has been elucidated, revealing a nearly flat molecule. In the solid state, the molecules are linked by a network of hydrogen bonds and halogen bonds (Br···Br interactions), as well as π–π stacking between the pyridine rings. iucr.orgnih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆BrN₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9606 (3) |

| b (Å) | 13.9649 (9) |

| c (Å) | 23.0332 (14) |

| Volume (ų) | 1273.95 (15) |

| Z (molecules/unit cell) | 8 |

Data sourced from Mossine et al. (2023). researchgate.net

This detailed structural information is crucial for understanding its reactivity and for designing new synthetic pathways that utilize this compound as a starting material for novel compounds.

Role as a Precursor to Pharmacologically Active Hydrazones

The hydrazinyl group (-NHNH2) of this compound is readily reactive with aldehydes and ketones to form hydrazones. researchgate.net This classic condensation reaction is a cornerstone of its application in medicinal chemistry, as the resulting hydrazone scaffold (R1R2C=NNH-) is a well-established pharmacophore found in numerous compounds with a wide spectrum of biological activities. nih.gov

Hydrazones derived from various hydrazides have demonstrated significant potential as therapeutic agents, exhibiting properties including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor activities. researchgate.netnih.gov The synthesis process is generally straightforward, involving the heating of a substituted hydrazine, such as this compound, with an appropriate aldehyde or ketone in a suitable solvent like ethanol (B145695). researchgate.net

Researchers have synthesized and evaluated numerous hydrazone derivatives, leading to the identification of compounds with notable biological effects. The findings from these studies underscore the importance of the hydrazone linkage in conferring pharmacological activity.

| Compound Class | Pharmacological Activity | Target/Organism | Reference |

| Isonicotinoyl Hydrazones | Antitubercular | Mycobacterium tuberculosis | researchgate.netresearchgate.net |

| Nifuroxazide | Intestinal Antiseptic | Enteric Bacteria | researchgate.net |

| Substituted Benzoyl Hydrazones | Antibacterial | Staphylococcus aureus, Escherichia coli | nih.gov |

| Various Hydrazones | Antifungal | Candida species, Trichosporon asahii | organic-chemistry.org |

| Substituted Hydrazones | Anthelmintic | Pheretima posthuma (Earthworm) | nih.gov |

| General Hydrazone Derivatives | Anti-inflammatory | Carrageenin-induced paw oedema model | researchgate.net |

The synthesis of these bioactive molecules often involves a one-step condensation reaction, yielding products that can be purified through crystallization or column chromatography. researchgate.netresearchgate.net The structural identity of these synthesized hydrazones is typically confirmed using analytical techniques such as IR, NMR, and mass spectrometry. nih.govnih.gov

Utility as an Intermediate in Diverse Organic Synthesis

Beyond its role as a direct precursor to hydrazones, this compound serves as a highly valuable intermediate in the synthesis of a variety of more complex heterocyclic systems. Its bifunctional nature allows for sequential or tandem reactions, enabling the construction of fused ring systems and other elaborate molecular frameworks. The hydrazinyl group can participate in cyclocondensation reactions to form new heterocyclic rings, while the bromo group can be involved in cross-coupling reactions or nucleophilic substitutions to introduce additional complexity. researchgate.netresearchgate.net

One significant application is in the synthesis of fused heterocyclic compounds like triazolopyridines. researchgate.net These structures, which feature a triazole ring fused to the pyridine core, are of great interest due to their prevalence in medicinally and biologically active compounds. researchgate.net The synthesis of the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine skeleton, for example, can be achieved through the cyclization of appropriately substituted pyridine derivatives. The hydrazinyl group on the pyridine ring is a key functional handle for initiating the formation of the fused triazole ring.

Furthermore, hydrazine-substituted heterocyclic ligands are known to be effective precursors for creating pyrazolyl derivatives. researchgate.net For instance, the reaction of a dihalopyridine with a pyrazole (B372694) salt can proceed through a monosubstituted intermediate, such as 2-bromo-6-(N-pyrazolyl)pyridine, highlighting the stepwise reactivity of the starting material. researchgate.net The conversion of this compound into a pyrazolyl-pyridine can be achieved by reacting it with a 1,3-dicarbonyl compound, such as pentane-2,4-dione, which first forms a hydrazone that subsequently undergoes an intramolecular cyclization to yield the pyrazole ring.

The synthesis of this compound itself is typically accomplished via a nucleophilic aromatic substitution reaction. An established method involves heating 2,6-dibromopyridine with hydrazine hydrate. researchgate.netnih.gov This straightforward synthesis provides access to the key intermediate required for these more advanced synthetic applications.

Table 2: Synthetic Applications of the this compound Scaffold

| Starting Material | Reagent(s) | Product Class | Synthetic Utility | Reference |

| 2,6-Dibromopyridine | Hydrazine Hydrate | This compound | Access to key bifunctional intermediate | researchgate.netnih.gov |

| This compound | Aldehydes/Ketones | (6-Bromopyridin-2-yl)hydrazones | Precursors to pharmacologically active compounds | researchgate.netnih.gov |

| This compound | 1,3-Dicarbonyl Compounds | 2-Bromo-6-(pyrazol-1-yl)pyridines | Formation of N-linked heterocyclic systems | researchgate.net |

| 2-Hydrazinylpyridine derivatives | Various | Fused Triazolopyridines | Construction of biologically active fused rings | researchgate.net |

This versatility makes this compound a powerful tool for synthetic chemists, enabling the efficient construction of a wide array of functionalized pyridine derivatives and complex heterocyclic systems.

Structure

3D Structure

属性

IUPAC Name |

(6-bromopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMFVUNERGGBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598652 | |

| Record name | 2-Bromo-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-71-8 | |

| Record name | 2-Bromo-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-hydrazinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Hydrazinylpyridine

Established Synthetic Routes

Two primary pathways for the synthesis of 2-bromo-6-hydrazinylpyridine have been documented, starting from either 2,6-dibromopyridine (B144722) or 2-bromo-6-fluoropyridine (B132718). Both routes rely on the principle of nucleophilic aromatic substitution, where hydrazine (B178648) acts as the nucleophile.

Reaction of 2,6-Dibromopyridine with Hydrazine Hydrate (B1144303)

A well-documented and frequently utilized method for preparing this compound involves the direct reaction of 2,6-dibromopyridine with hydrazine hydrate. nih.govresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the bromine atoms on the pyridine (B92270) ring is displaced by the hydrazinyl group.

The success of this synthetic route is highly dependent on the careful control of reaction parameters, including temperature, time, and the solvent system.

The reaction is typically carried out at an elevated temperature to facilitate the substitution. A common protocol involves heating the reaction mixture at 80°C for a duration of 12 hours. nih.gov This specific combination of temperature and time has been shown to effectively drive the reaction towards the desired monosubstituted product.

The choice of solvent is critical in this synthesis. 1-propanol (B7761284) is frequently employed as a solvent in this reaction. nih.gov It facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed. During the reaction, the mixture may initially be heterogeneous, separating into two layers, before homogenizing as the reaction progresses. nih.gov While ethanol (B145695) is also a common solvent for reactions involving hydrazine hydrate, specific optimized conditions for this particular synthesis using ethanol are less detailed in the cited literature.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,6-Dibromopyridine | nih.gov |

| Reagent | Hydrazine Hydrate | nih.gov |

| Solvent | 1-Propanol | nih.gov |

| Temperature | 80°C | nih.gov |

| Time | 12 hours | nih.gov |

Upon completion of the reaction, the desired product, this compound, can be isolated and purified. A standard method involves cooling the reaction mixture, for instance, to 4°C overnight. This reduction in temperature decreases the solubility of the product, causing it to crystallize out of the solution as pale-yellow needles. nih.gov This crystallization process serves as an effective initial purification step. The resulting solid can then be collected for further use.

Reaction Conditions and Optimization

Synthesis from 2-Bromo-6-fluoropyridine

An alternative synthetic approach to this compound utilizes 2-bromo-6-fluoropyridine as the starting material. This method also operates on the principle of nucleophilic aromatic substitution (SNAr). In this case, the fluorine atom is preferentially displaced by the incoming hydrazine nucleophile over the bromine atom.

The rationale for this selectivity lies in the relative reactivity of the halogens in SNAr reactions on pyridine rings. The order of reactivity for leaving groups in this type of reaction is generally F > Cl > Br > I. nih.gov The high electronegativity of fluorine makes the carbon atom at the 2-position more electrophilic and susceptible to nucleophilic attack, thus facilitating the substitution. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for example, is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov This principle supports the use of 2-bromo-6-fluoropyridine as a viable precursor, as the fluorine atom acts as a more facile leaving group for the hydrazinyl substitution. While the general principle is well-established, specific, detailed experimental protocols for the reaction of 2-bromo-6-fluoropyridine with hydrazine to produce this compound are not extensively detailed in the surveyed literature. However, the synthesis of various 6-substituted 2-bromopyridines from 2-bromo-6-fluoropyridine has been reported, underscoring the utility of this precursor in creating monosubstituted products. rsc.org

Mono-Nucleophilic Substitution Reaction with N-Methylhydrazine

The primary route to synthesizing pyridyl hydrazines involves the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine precursor. While the reaction of 2,6-dibromopyridine with hydrazine hydrate is an established method to produce this compound, nih.goviucr.org the specific use of N-methylhydrazine to yield 2-Bromo-6-(1-methylhydrazinyl)pyridine is less commonly documented.

The reaction mechanism follows a typical SNAr pathway where the hydrazine derivative acts as the nucleophile, attacking one of the bromine-bearing carbon atoms on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the halogens facilitates this attack. In principle, reacting 2,6-dibromopyridine with N-methylhydrazine would be expected to yield the mono-substituted product. However, the reactivity of substituted hydrazines can lead to more complex outcomes or require specific conditions to control selectivity and prevent side reactions, as observed in other heterocyclic systems. oregonstate.edu

An analogous reaction, the synthesis of 2-Bromo-6-methylaminopyridine, has been successfully achieved by reacting 2,6-dibromopyridine with methylamine. georgiasouthern.edu This suggests that a similar approach, potentially utilizing controlled temperature and pressure, could be a viable strategy for the synthesis with N-methylhydrazine.

Novel or Optimized Synthetic Approaches

Recent research efforts in synthetic chemistry have been directed towards improving the efficiency, selectivity, and environmental footprint of chemical manufacturing. These principles are applicable to the synthesis of this compound and its derivatives.

Strategies for Improved Yields and Selectivity

Achieving high yields and selectivity for the mono-substituted product is a key challenge in the synthesis of this compound from 2,6-dibromopyridine. A significant issue is the potential for a second substitution reaction, leading to the formation of the di-substituted byproduct, 2,6-dihydrazinylpyridine.

One effective strategy to enhance yield and control mono-substitution is the use of high-pressure and high-temperature conditions. Research on analogous compounds, such as 2-Bromo-6-alkylaminopyridines, has demonstrated the success of this approach. By reacting 2,6-dibromopyridine with primary amines in a sealed pressure tube, researchers have achieved significantly improved yields for the mono-substituted products. georgiasouthern.edu This method pushes the reaction forward efficiently while allowing for better control over the reaction stoichiometry and time, thus minimizing the formation of di-substituted impurities. georgiasouthern.edu For instance, the synthesis of 2-Bromo-6-methylaminopyridine using this pressure tube method resulted in a yield of 54.1%. georgiasouthern.edu

Table 1: Comparative Synthesis of 2-Bromo-6-Alkylaminopyridines via Pressure Tube Method This table is interactive and can be sorted by clicking on the column headers.

| Product Compound | Amine Used | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo-6-methylaminopyridine | Methylamine | 54.1 | georgiasouthern.edu |

| 2-Bromo-6-ethylaminopyridine | Ethylamine | 52.4 | georgiasouthern.edu |

Development of One-Pot Procedures

While one-pot methodologies are well-established for the synthesis of various polysubstituted pyridine rings through multi-component cyclocondensation reactions, such as the Bohlmann-Rahtz reaction, core.ac.uk specific one-pot procedures for the preparation of this compound via nucleophilic substitution are not widely reported in current literature. The development of a one-pot process, for example, starting from 2-aminopyridine (B139424) to generate the dibromo intermediate in situ followed by reaction with hydrazine, could present a future optimization pathway.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches can be considered.

The established synthesis already incorporates a moderately green solvent, 1-propanol, albeit in small quantities alongside hydrazine hydrate. nih.goviucr.org A key area for improvement is the energy-intensive heating process, which typically involves heating at 80°C for 12 hours. nih.goviucr.org

A potential green alternative is the use of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles for the synthesis of various pyridine derivatives. core.ac.uk Applying this technology could significantly lower the energy consumption and environmental impact of the synthesis of this compound. Further green improvements could involve exploring catalysis to lower the reaction temperature or using more benign and recyclable solvent systems.

Structural Characterization and Solid State Properties

Crystal Structure Analysis

The crystal structure of 2-Bromo-6-hydrazinylpyridine has been determined through single-crystal X-ray diffraction. nih.govresearchgate.netiucr.orgiucr.org The analysis reveals a complex solid-state architecture governed by specific crystallographic parameters and a variety of intermolecular forces. nih.govresearchgate.net The title compound, with the chemical formula C₅H₆BrN₃, crystallizes with two conformationally distinct molecules in the asymmetric unit. nih.goviucr.orgnih.goviucr.org These molecules are essentially flat, with only minor deviations of the non-hydrogen atoms from the average molecular planes. nih.goviucr.org

This compound crystallizes in the orthorhombic crystal system. researchgate.net The specific space group is identified as P2₁2₁2₁, and the unit cell contains eight molecules. nih.govresearchgate.netiucr.org The crystallographic data were collected at a temperature of 150 K. researchgate.net Detailed unit cell parameters are provided in the table below. researchgate.net

| Crystal Data | |

| Chemical formula | C₅H₆BrN₃ |

| Formula weight | 188.04 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 3.9606 (3) Åb = 13.9649 (9) Åc = 23.0332 (14) Å |

| Volume | 1273.95 (15) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated density (Dₓ) | 1.961 Mg m⁻³ |

| Radiation type | Cu Kα (λ = 1.54178 Å) |

| Temperature | 150 K |

| Data sourced from Mossine et al. (2023). researchgate.net |

The asymmetric unit of the crystal structure contains two non-equivalent molecules of 6-bromopyridin-2-ylhydrazine, designated as (I1) and (I2). nih.goviucr.orgiucr.org These molecules exhibit different conformations, primarily distinguished by the orientation of the hydrazino group relative to the pyridine (B92270) ring. nih.goviucr.org The spatial arrangement of the hydrazino groups corresponds to a low-energy conformation. nih.govresearchgate.net

A significant difference between the two molecules, (I1) and (I2), in the asymmetric unit lies in the conformation of the hydrazino group. nih.goviucr.org In molecule (I1), the terminal hydrazine (B178648) nitrogen atom (N3) is in a syn-disposition relative to the pyridine nitrogen atom (N1). nih.govresearchgate.net This is defined by the N1—C5—N2—N3 torsion angle of 5.4 (3)°. nih.goviucr.org

Conversely, in molecule (I2), the hydrazino group adopts an anti-conformation. nih.govresearchgate.net The corresponding torsion angle, N4—C10—N5—N6, is 171.0 (2)°. nih.goviucr.org For comparison, the related compound 3-chloropyrid-2-ylhydrazine exists in the syn-conformation. nih.goviucr.org In metal complexes of 2-hydrazinopyridine (B147025), coordination to a single metal ion stabilizes the syn-conformation, while protonation of both the pyridine and terminal hydrazine nitrogen atoms in its dihydrochloride (B599025) salt forces an anti-conformation. nih.goviucr.orgiucr.orgiucr.org

The crystal packing of this compound is stabilized by a combination of intermolecular forces. nih.goviucr.org These include an extensive network of N—H⋯N hydrogen bonds, a short Br⋯Br halogen bond [3.6328 (7) Å], and π–π stacking interactions between the pyridine rings. nih.govresearchgate.net These interactions link the molecules into chains along the direction. researchgate.netiucr.orgnih.gov

The hydrogen-bonding network in the crystal structure is extensive and involves all nitrogen atoms from both the pyridine rings and the hydrazino groups of the two independent molecules. researchgate.net This network is a key feature in the molecular packing. nih.gov The N-H groups of the hydrazinyl substituents act as donors, while the pyridine and hydrazine nitrogen atoms act as acceptors, creating a robust three-dimensional structure. nih.goviucr.org

A notable feature of the hydrogen-bonding scheme is the presence of bifurcated hydrogen bonds. nih.govresearchgate.netiucr.orgnih.gov Specifically, the system includes two bifurcated N—H⋯(N,N) links. nih.goviucr.org In these interactions, a single hydrogen atom from a hydrazine group simultaneously forms hydrogen bonds with two separate nitrogen acceptors. nih.gov For instance, the hydrogen atoms H3A and H3B act as donors in these bifurcated bonds. nih.goviucr.org The nitrogen atom N3 is a central part of this network, acting as an acceptor once and a donor four times through these bifurcated links. nih.goviucr.orgiucr.org Furthermore, the nitrogen atom N6 serves as a double acceptor in the hydrogen-bonding scheme. nih.goviucr.org

Intermolecular Interactions

π–π Stacking Interactions between Pyridine Rings

The crystal structure of this compound is further stabilized by a well-defined system of staggered π–π stacking interactions between the aromatic pyridine rings of adjacent molecules. researchgate.net These interactions are a significant feature, working in concert with hydrogen and halogen bonds to build the supramolecular assembly. researchgate.net The stacking involves the overlap of the π-orbitals of the pyridine rings, which is a common and important non-covalent interaction in the crystal engineering of aromatic compounds. researchgate.netresearchgate.net

Spectroscopic Characterization Studies

Spectroscopic methods are essential for elucidating the molecular structure of compounds in various states. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides key insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for confirming the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine ring and those of the hydrazinyl (-NH-NH₂) group. In a DMSO-d₆ solvent, the protons of the pyridine ring typically appear in the aromatic region between 7.5 and 8.5 ppm, while the hydrazine protons are expected to show a singlet at approximately 8.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Protons | 7.5 - 8.5 |

| Hydrazine Protons (NH) | ~8.2 |

This table is based on predicted values and may vary from experimental results.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the spectrum would confirm the substitution pattern of the bromine atom and the hydrazinyl group on the pyridine ring. Each carbon atom in the pyridine ring will have a unique chemical shift, and the carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity and deshielding effects.

Conformational Analysis

The conformational flexibility of this compound, particularly concerning the orientation of the hydrazinyl group relative to the pyridine ring, is a key determinant of its chemical properties and intermolecular interactions.

Theoretical calculations are instrumental in predicting the stable conformations of a molecule. For this compound, computational studies, in conjunction with experimental data, reveal the existence of low-energy conformers. The molecule is essentially flat, a common feature in related pyridine derivatives. chemicalbook.com

A crystallographic study of this compound has identified two conformationally non-equivalent molecules within the asymmetric unit, designated as (I1) and (I2). chemicalbook.com This indicates that at least two low-energy conformations are accessible. The primary difference between these conformers lies in the orientation of the hydrazinyl group.

In one conformer (I1), the hydrazine nitrogen atom (N3) is in a syn-disposition relative to the pyridine nitrogen atom (N1), with a torsion angle of N1—C5—N2—N3 being 5.4(3)°. In the second conformer (I2), the hydrazinyl group adopts an anti-conformation, with the corresponding torsion angle N4—C10—N5—N6 being 171.0(2)°. chemicalbook.com The spatial arrangement of the hydrazino groups in both conformers corresponds to low-energy conformations that have been calculated for acyl hydrazides. chemicalbook.com

Computational studies on other 2-substituted pyridines have also been employed to understand their structural and electronic features, including preferred protonation sites and the impact on aromaticity, which can influence conformational preferences. plos.org

The conformational behavior of this compound can be better understood by comparing it with related structures.

In the solid state, 3-chloropyridin-2-ylhydrazine exists in the syn-conformation, with a torsion angle of -9.6°. chemicalbook.com For the parent molecule, 2-hydrazinopyridine, the crystal structure of the free base is not known. However, in its crystalline metal complexes with palladium(II) and copper(I), the 2-hydrazinopyridine ligand adopts a syn-conformation, which is stabilized by the coordination of both the terminal hydrazine and pyridine nitrogen atoms to the same metal ion. chemicalbook.com Conversely, in the 2-hydrazinopyridine dihydrochloride salt, both the pyridine and terminal hydrazine nitrogens are protonated, forcing the molecule into an anti-conformation. chemicalbook.com

This comparison highlights that the conformational preference of hydrazinylpyridines can be influenced by substitution on the pyridine ring, as well as by the chemical environment, such as coordination to metal ions or protonation. The presence of both syn and anti conformers in the crystal structure of this compound suggests that the energy barrier between these two forms is relatively low. chemicalbook.com

Reactivity and Reaction Mechanisms

Condensation Reactions

The presence of the terminal primary amine on the hydrazinyl moiety makes 2-Bromo-6-hydrazinylpyridine a strong nucleophile, readily participating in condensation reactions with carbonyl compounds. This reactivity is a cornerstone for building more complex molecular architectures.

A fundamental reaction of this compound involves its condensation with aldehydes or ketones. nih.gov This acid-catalyzed reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto the electrophilic carbonyl carbon. youtube.com The initial addition product, a carbinolamine, subsequently eliminates a molecule of water to form a stable C=N double bond. wikipedia.org The resulting product is a (6-bromopyridin-2-yl)hydrazone, a specific type of imine, which serves as a crucial intermediate for subsequent cyclization reactions. wikipedia.org The general mechanism for this transformation is a well-established process in organic chemistry. youtube.com

The reaction can be generalized as follows:

Table 1: Reactants and Products in Imine Formation

| Reactant | Carbonyl Compound | Product (Imine Intermediate) |

| This compound | Ketone (R1, R2 = alkyl, aryl) | (E/Z)-2-Bromo-6-(2-alkylidenehydrazinyl)pyridine |

The hydrazone intermediates formed from the initial condensation step are primed for intramolecular cyclization, leading to the formation of fused heterocyclic systems. This strategy is particularly valuable for synthesizing carboline scaffolds.

The synthesis of the γ-carboline (5H-pyrido[4,3-b]indole) skeleton can be achieved using this compound via the Fischer indole (B1671886) synthesis. nih.gov This classic acid-catalyzed reaction is a powerful method for constructing indole rings from arylhydrazines and carbonyl compounds. wikipedia.orgresearchgate.net

The reaction proceeds from the hydrazone intermediate formed in the previous step. Upon treatment with a Brønsted or Lewis acid, the hydrazone tautomerizes to its enamine form. wikipedia.org A protonation step is followed by the key transformation: a nih.govnih.gov-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the nitrogen-nitrogen bond. youtube.com The resulting di-imine intermediate then undergoes rearomatization and cyclization. The final step involves the elimination of an ammonia (B1221849) molecule under acid catalysis to yield the stable, aromatic γ-carboline ring system. wikipedia.org The Fischer indole synthesis has been successfully employed to generate a variety of biologically significant tetrahydro-γ-carboline derivatives. nih.gov

A plausible pathway for this synthesis is outlined below:

Table 2: Key Stages in γ-Carboline Synthesis via Fischer Indolization

| Stage | Intermediate/Product | Key Transformation |

| 1 | Hydrazone | Tautomerization to enamine |

| 2 | Enamine | nih.govnih.gov-Sigmatropic rearrangement |

| 3 | Di-imine | Intramolecular cyclization / Aminal formation |

| 4 | γ-Carboline | Elimination of ammonia and aromatization |

Ring-Closing Reactions

Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.

A review of the scientific literature indicates that this compound does not directly participate in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi or Passerini reactions. This type of reactivity is characteristic of the isocyanide functional group (-N≡C). The corresponding analogue, 2-bromo-6-isocyanopyridine, is the compound that serves as a versatile reagent in IMCRs due to the unique reactivity of the isocyanide moiety.

Based on available scientific literature, the synthesis of pyridotriazine scaffolds from this compound via multicomponent reactions has not been reported. Methodologies for constructing pyridotriazine systems through multicomponent approaches typically utilize different hydrazine-containing starting materials, such as cyanoacetohydrazide, in reactions with carbonyl compounds and other components.

Isocyanide-Based Multicomponent Reactions (IMCRs)

Triazolopyridine Scaffolds Synthesis

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for the construction of Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffolds. This transformation involves the cyclization of the hydrazinyl group, which is a common strategy for forming the 1,2,4-triazole (B32235) ring. nih.gov The general approach involves reacting a 2-hydrazinylpyridine with a suitable one-carbon electrophile, such as a carboxylic acid, orthoester, or a related derivative, which first forms a hydrazone or a similar intermediate that subsequently undergoes intramolecular cyclization.

The expected product from the cyclization of this compound is 8-bromo- Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine. sigmaaldrich.com The bromine atom at the 8-position remains intact during this process, making the resulting triazolopyridine scaffold an ideal substrate for further functionalization, particularly through cross-coupling reactions. chemimpex.com A number of methods have been developed for the synthesis of the Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine core, including the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides and I2/KI-mediated oxidative N-N bond formation from N-aryl amidines. organic-chemistry.org These methods highlight the versatility of forming the fused triazole ring system under various oxidative conditions. organic-chemistry.org

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic and heterocyclic systems. rsc.org These reactions are well-documented for various nitrogen-containing heterocycles, which can act as either the diene or dienophile component. researchgate.netrsc.orgmdpi.com For instance, inverse electron demand Diels-Alder reactions are known for π-deficient N-heteroaromatics like pyridazines and 1,2,4-triazines, often leading to the formation of fused ring systems after a cycloreversion step. mdpi.comresearchgate.net

However, the participation of this compound specifically in cycloaddition reactions is not extensively documented in the surveyed scientific literature. While related heterocycles like pyridazines and pyrimidines can undergo these reactions, they often require significant electronic activation. researchgate.netmdpi.com For example, 2-hydrazonylpyrimidines can be activated towards Diels-Alder reactions by trifluoroacetylation, highlighting that the reactivity of such systems is highly dependent on their substitution pattern. researchgate.net

Substitution Reactions

The this compound molecule features a bromine atom on an electron-deficient pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr). A prime example of this reactivity is the synthesis of the compound itself. The reaction of 2,6-dibromopyridine (B144722) with hydrazine (B178648) hydrate (B1144303) proceeds via a nucleophilic substitution mechanism where one of the bromine atoms is displaced by the hydrazine nucleophile. nih.govresearchgate.net This reaction is typically performed by heating the reactants, sometimes in a solvent like 1-propanol (B7761284), to yield the desired product. nih.gov

The general reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the rate-controlling step is the initial addition of the nucleophile. mdpi.com In the case of 2-substituted pyridines, the reaction mechanism can be complex, but the displacement of a bromo group by a potent nucleophile like hydrazine is a well-established transformation. mdpi.comnih.gov

The bromine atom on the pyridine ring of this compound makes it a suitable electrophilic partner for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and arylethynyl structures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov The reaction of this compound in a Suzuki coupling would involve the C-Br bond, allowing for the introduction of various aryl or vinyl substituents at the 6-position of the pyridine ring.

A significant challenge in the Suzuki coupling of substrates like this compound is the presence of the unprotected hydrazinyl group (-NHNH2). Nitrogen-rich heterocycles, particularly those with acidic N-H groups, can inhibit or deactivate the palladium catalyst. Current time information in Pasuruan, ID. To overcome this, specialized catalytic systems and reaction conditions have been developed. These often employ bulky, electron-rich phosphine (B1218219) ligands (such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs) that stabilize the palladium catalyst and facilitate the reaction even with challenging substrates. Current time information in Pasuruan, ID.organic-chemistry.org Ligand-free protocols have also been developed for certain heterocyclic substrates, where the substrate itself may participate in forming a catalytically active palladacycle intermediate. researchgate.net

Below is a table of representative conditions often used for Suzuki coupling of challenging heteroaryl bromides, which would be applicable to this compound, likely after protection of the hydrazinyl group or with a carefully selected catalyst system.

| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Reference(s) |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane / H2O | 100 | Current time information in Pasuruan, ID. |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane / H2O | 60 | organic-chemistry.org |

| Pd2(dba)3 | (None - Ligand-free) | Na2CO3 | Dioxane / H2O | Reflux | researchgate.net |

| Pd/C | (None - Ligand-free) | Various | Aqueous | Aerobic | nih.gov |

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction allows for the direct installation of an alkynyl group onto the pyridine ring of this compound at the 6-position. The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov

Similar to the Suzuki coupling, the unprotected hydrazinyl group can present challenges. However, numerous advancements, including the development of copper-free Sonogashira protocols, have broadened the scope of this reaction. researchgate.netchemrxiv.org These copper-free methods can help to avoid the undesirable side reaction of alkyne homocoupling. researchgate.net The use of robust ligands, such as N-heterocyclic carbenes (NHCs), can also facilitate the coupling of challenging substrates. researchgate.netresearchgate.net The reaction is highly effective for aryl bromides, making this compound a suitable substrate. researchgate.net

The following table outlines typical conditions for Sonogashira coupling of aryl bromides, which could be adapted for this compound.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Reference(s) |

| Pd(PPh3)2Cl2 | CuI | Amine (e.g., Et3N) | THF or DMF | Room Temp to 65°C | nih.gov |

| (SIPr)Pd(TEA)Cl2 | (IPr)CuCl | K3PO4 | Dioxane | 80°C | researchgate.net |

| Pd(OAc)2/Urea | (None - Copper-free) | K2CO3 | H2O / PEG-400 | Ambient | chemrxiv.org |

| nSiO2–dendrimer–Pd(0) | (None - Copper-free) | K2CO3 | H2O | 80°C | chemrxiv.org |

Cross-Coupling Reactions

Coordination Chemistry

The presence of multiple nitrogen atoms makes this compound an interesting molecule in the field of coordination chemistry. It is considered a valuable precursor for creating pharmacologically active, metal-binding hydrazones. nih.goviucr.orgiucr.orgresearchgate.net

This compound and its derivatives are effective ligands for forming complexes with various metal ions. The fundamental coordination behavior is analogous to that of 2-hydrazinopyridine (B147025), which is known to form stable complexes with metals such as palladium(II) and copper(I). nih.govresearchgate.netiucr.org

The defining feature of this compound as a ligand is its ability to act as a bidentate chelate. In complexes with its structural analog, 2-hydrazinopyridine, both the nitrogen atom of the pyridine ring and the terminal nitrogen atom of the hydrazine group coordinate simultaneously to a single metal center. nih.goviucr.orgresearchgate.net This chelation forms a stable five-membered ring structure with the metal ion, a common and favored arrangement in coordination chemistry. This mode of binding is crucial for the formation of stable metal complexes. rsc.org

The conformation of the hydrazinyl group relative to the pyridine ring is a critical aspect of the molecule's structure. In its crystalline free base form, this compound exists as two different conformational isomers in the asymmetric unit: one with the hydrazine group in a syn-disposition to the pyridine nitrogen and another in an anti-conformation. nih.govresearchgate.net

However, upon coordination to a metal ion, the ligand's conformation is stabilized. nih.gov For chelation to occur effectively, the donor nitrogen atoms must be positioned correctly. Coordination with metal ions like palladium(II) and copper(I) forces the molecule into the syn-conformation, which is necessary for both the pyridine and hydrazine nitrogens to bind to the same metal ion. nih.goviucr.orgresearchgate.net Conversely, protonation of these nitrogen atoms, as seen in the 2-hydrazinopyridine dihydrochloride (B599025) salt, compels the molecule into the anti-conformation. nih.goviucr.org

Table 1: Torsion Angles in this compound and Related Compounds

| Compound/State | Torsion Angle | Conformation | Reference |

| This compound (Molecule I1, Crystal) | N1—C5—N2—N3 = 5.4 (3)° | syn | nih.govresearchgate.net |

| This compound (Molecule I2, Crystal) | N4—C10—N5—N6 = 171.0 (2)° | anti | nih.govresearchgate.net |

| 2-hydrazinopyridine (in Pd(II) and Cu(I) complexes) | Not specified, but described as stabilizing the syn-conformation | syn | nih.goviucr.orgresearchgate.net |

| 2-hydrazinopyridine (dihydrochloride salt) | Not specified, but described as being forced into the anti-conformation | anti | nih.goviucr.org |

While specific catalytic applications for metal complexes of this compound are not extensively documented in the provided literature, complexes of similar pyridine-based ligands show significant catalytic activity. For instance, certain copper(II) complexes have been studied for their biomimetic catalytic activity, such as mimicking catechol oxidase. rsc.org Given the strong chelating ability of this compound, its metal complexes are potential candidates for use in various catalytic transformations, an area that warrants further investigation.

Role as a Ligand for Metal Complexes

Hydrazone Formation

A key reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. unipune.ac.innih.gov This reaction is a cornerstone of hydrazine chemistry and is widely used to synthesize a diverse range of organic compounds. unipune.ac.innih.gov

Hydrazones are formed through the reaction of the nucleophilic hydrazine group with the electrophilic carbonyl carbon of an aldehyde or ketone. unipune.ac.in These reactions are typically straightforward and lead to the formation of highly crystalline and often colored solids, which can be useful for the identification and characterization of carbonyl compounds. unipune.ac.in The resulting hydrazone derivatives of this compound are of particular interest as they are considered potential precursors for pharmacologically active substances. iucr.orgiucr.orgresearchgate.net A variety of synthetic methods can be employed for hydrazone formation, including conventional solution-based approaches, as well as greener methods like mechanochemical synthesis and solid-state melt reactions. nih.gov

Table 2: General Reaction for Hydrazone Formation

| Reactants | Product | Reaction Type |

| This compound + Aldehyde/Ketone (R-C(=O)-R') | 2-Bromo-6-(2-(alkylidene)hydrazinyl)pyridine | Condensation |

Advanced Applications and Derivatization

Precursor for Complex Heterocyclic Systems

2-Bromo-6-hydrazinylpyridine is a key starting material for the synthesis of various fused heterocyclic systems. These systems are of great interest due to their presence in many biologically active compounds.

The synthesis of azaindole derivatives, which are bioisosteres of indoles, is a significant area of research in medicinal chemistry. mdpi.com The Fischer indole (B1671886) synthesis is a classic method for preparing indoles and their analogues. This reaction involves the acid-catalyzed reaction of a hydrazine (B178648) with a ketone or aldehyde. Theoretically, this compound can be employed in a Fischer-type synthesis to produce 6-bromo-7-azaindole derivatives. While specific literature detailing this exact transformation is not abundant, the general applicability of the Fischer indole synthesis to pyridylhydrazines is well-established. mdpi.com The resulting 6-bromo-7-azaindole scaffold is a valuable intermediate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions at the bromine-substituted position, allowing for the introduction of a wide range of substituents. acs.org

The reaction of this compound with 1,3-dicarbonyl compounds, such as diketones, is a common and efficient method for the synthesis of pyrazolylpyridine derivatives. This condensation reaction typically proceeds in two steps: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole (B372694) ring. For instance, the reaction of this compound with a β-diketone would yield a 2-bromo-6-(pyrazol-1-yl)pyridine. The bromine atom can then be used for further synthetic modifications. Research has shown that related di-substituted pyridines, like 2,6-dihalopyridines, can be converted to 2,6-bis(pyrazolyl)pyridines, highlighting the utility of this synthetic approach. researchgate.net

Table 1: Synthesis of Pyrazolylpyridine Derivatives

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| This compound | 1,3-Diketone | 2-Bromo-6-(pyrazol-1-yl)pyridine | Knorr pyrazole synthesis |

Fused triazole systems are another important class of heterocycles with diverse biological activities. The synthesis of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine derivatives can be achieved from 2-hydrazinopyridines. rsc.orgorganic-chemistry.org A common method involves the reaction of this compound with a one-carbon synthon, such as formic acid or an orthoester, which leads to the formation of the fused triazole ring. For example, reacting this compound with triethyl orthoformate would yield 6-bromo- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine. This scaffold is present in numerous compounds with a range of biological activities. nih.govcalpaclab.comrlavie.comsigmaaldrich.com

Table 2: Synthesis of Triazolopyridine Derivatives

| Reactant A | Reactant B | Product |

|---|---|---|

| 2-Hydrazinopyridine (B147025) | Aromatic Aldehyde | Substituted researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine |

| 2-Hydrazinopyridine | Urea | researchgate.netnih.govnih.govTriazolo[4,3-a]pyridin-3(2H)-one |

γ-Carbolines are a class of tricyclic alkaloids with a pyrido[4,3-b]indole core structure. A potential synthetic route to γ-carboline derivatives from this compound involves a modification of the Pictet-Spengler reaction. nih.govnih.gov This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. In a modified approach, a derivative of this compound could be elaborated to introduce a suitable side chain that can participate in an intramolecular cyclization to form the γ-carboline ring system. While direct examples starting from this compound are not prevalent in the literature, the general strategy of constructing carboline frameworks through such cyclization reactions is well-documented. researchgate.net

Medicinal Chemistry Research

The diverse heterocyclic scaffolds accessible from this compound are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. nih.govnih.govresearchgate.net

The hydrazone linkage (-C=N-NH-) is a common pharmacophore found in a wide range of biologically active compounds. nih.gov Hydrazones derived from this compound by condensation with various aldehydes and ketones are being investigated for their therapeutic potential. nih.govnih.gov The presence of the bromo substituent on the pyridine (B92270) ring can enhance the biological activity of these derivatives. nih.gov

Research has shown that hydrazone derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govnih.gov For instance, certain hydrazone derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. nih.gov The bromo substituent can contribute to this activity through various mechanisms, including increasing lipophilicity and facilitating interactions with biological targets. nih.gov

Furthermore, the heterocyclic derivatives synthesized from this compound, such as pyrazolopyridines, triazolopyridines, and azaindoles, are core structures in many kinase inhibitors. nih.govnih.gov Kinases are crucial enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. The development of kinase inhibitors is a major focus of modern drug discovery, and the scaffolds derived from this compound provide a valuable starting point for designing novel and potent inhibitors. researchgate.netnih.gov Metal complexes of ligands derived from 2-hydrazinopyridine have also been investigated for their potential anticancer activity. nih.govnih.gov

Table 3: Investigated Biological Activities of Derivatives

| Derivative Class | Biological Activity Investigated |

|---|---|

| Hydrazones | Antimicrobial, Anticancer nih.govnih.govresearchgate.net |

| Pyrazolopyridines | Kinase Inhibition (e.g., CDK2) nih.gov |

| Triazolopyridines | Kinase Inhibition (e.g., c-Met/VEGFR-2) nih.gov |

| Azaindoles | Kinase Inhibition, Antiviral nih.gov |

Target-Oriented Synthesis of Drug Candidates

The synthesis of the aforementioned 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives serves as a prime example of target-oriented synthesis. This approach involves the rational design and construction of molecules with the intention of interacting with a specific biological target, in this case, cellular components involved in cancer cell proliferation. The synthesis of these complex molecules from the relatively simple precursor, this compound, highlights the utility of this starting material in medicinal chemistry for creating novel drug candidates.

Molecular Docking Studies and Structure-Activity Relationship (SAR)

To understand the potential mechanism of action of the synthesized anticancer agents, molecular docking studies were performed. These computational studies investigate the binding interactions between a ligand (the synthesized compound) and a target protein. In the case of the 2-bromo-6-imidazolyl-pyridine derivatives, docking studies were conducted to predict their binding affinity and orientation within the active site of a target protein relevant to cancer.

The results of these studies can help to explain the observed biological activity and guide the future design of more potent compounds. For example, the docking studies of the 1,2,3-triazole-pyridine hybrids provided insights into the binding modes of the most active compounds.

Furthermore, the evaluation of the anticancer activity of a series of related compounds allows for the establishment of a Structure-Activity Relationship (SAR). SAR studies help to identify the chemical features of a molecule that are essential for its biological activity. For the synthesized 2-bromo-6-imidazolyl-pyridine derivatives, the SAR analysis indicated that the nature and position of the substituent on the phenyl ring of the triazole moiety played a crucial role in their anticancer potency. This information is invaluable for the rational design of new and more effective anticancer agents based on the this compound scaffold.

Material Science Applications

The versatility of this compound extends into the realm of material science, where its derivatives are utilized to construct functional materials with specific optical and electronic properties. The ability to readily modify its structure allows for the fine-tuning of these properties, making it a target for researchers in this field.

The core structure of this compound serves as a foundational building block for more complex functional molecules, primarily through the derivatization of its hydrazinyl group. Condensation reactions with various aldehydes and ketones transform the hydrazine moiety into a hydrazone, a functional group known for its coordinating capabilities with metal ions.

These resulting pyridyl-hydrazone ligands are of significant interest in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com While direct synthesis of MOFs using this compound is not extensively documented, the broader class of pyridyl-hydrazone ligands is recognized for its ability to form stable complexes with a variety of metal centers. frontiersin.orgjptcp.comnih.gov These materials are investigated for applications in catalysis, gas storage, and sensing. mdpi.comresearchgate.net For instance, conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and shown to act as selective sensors for metal ions like palladium. rsc.org

Furthermore, the self-assembly of transition metals with polydentate ligands, such as those derived from hydrazide-hydrazones, can lead to the formation of clusters with interesting electronic, catalytic, and magnetic properties. nih.gov The derivatization of this compound provides a pathway to such multifunctional materials. For example, metal complexes based on pyridyl aroyl hydrazone ligands have been demonstrated to be effective electrocatalysts for the hydrogen evolution reaction. nih.gov

A significant area of application for derivatives of this compound lies in the tuning of their photophysical properties, such as light absorption and emission (fluorescence). The hydrazone derivatives, in particular, have been shown to exhibit interesting photochemical behaviors.

Research on hydrazide-hydrazone derivatives has demonstrated their potential as molecular switches. researchgate.net For instance, certain pyridine-containing hydrazide-hydrazone derivatives can undergo photoisomerization from an E to a Z isomer upon irradiation with UV light. This structural change can lead to a significant enhancement of fluorescence intensity. researchgate.net This phenomenon is attributed to the restriction of molecular motion in the Z isomer, which may be stabilized by intramolecular hydrogen bonds. researchgate.net Such photoswitchable fluorescent materials have potential applications in areas like data storage and security inks.

The coordination of these pyridyl-hydrazone ligands to metal ions is another powerful strategy for tuning photophysical properties. Lanthanide complexes with hydrazone ligands, for example, are known to exhibit characteristic luminescence. researchgate.net The ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. The specific emission properties can be tuned by modifying the structure of the hydrazone ligand.

Below is a table summarizing the photophysical properties of a representative hydrazide-hydrazone derivative that exhibits photoswitching behavior.

| Compound | State | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Intensity |

| Hydrazide-hydrazone 3a | Before Irradiation | 365 | - | No fluorescence |

| Hydrazide-hydrazone 3a | After Irradiation | 365 | ~450 | Significant enhancement |

Table 1: Photophysical data for a photoswitchable hydrazide-hydrazone derivative. Data extracted from a study on pyridine-conjugated hydrazide-hydrazones. researchgate.net

The ability to introduce a bromine atom at the 6-position of the pyridine ring provides an additional handle for further chemical modification through cross-coupling reactions. This allows for the creation of even more complex molecular architectures with precisely controlled electronic and photophysical properties, further expanding the potential applications of this compound in material science.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For 2-Bromo-6-hydrazinylpyridine, DFT calculations provide significant insights into its conformational preferences and electronic characteristics. A common level of theory used for such analyses is B3LYP with a 6-311+G(d,p) basis set.

The conformational flexibility of this compound is primarily centered around the rotation of the hydrazinyl group relative to the pyridine (B92270) ring. Crystallographic studies have revealed the existence of two distinct conformers of this molecule within the asymmetric unit of its crystal structure. researchgate.net These conformers are characterized by the torsion angle of the C-C-N-N backbone.

The two primary conformations are the syn-disposition and the anti-disposition. In the syn-conformation, the terminal amino group of the hydrazine (B178648) moiety is on the same side as the pyridine nitrogen atom. Conversely, the anti-conformation places the terminal amino group on the opposite side. A study by Mossine et al. (2023) reported the specific torsion angles for these conformers as observed in the solid state:

Syn-conformation: The torsion angle N1—C5—N2—N3 was found to be 5.4 (3)°. researchgate.net

Anti-conformation: The corresponding torsion angle N4—C10—N5—N6 was 171.0 (2)°. researchgate.net

These experimental findings from X-ray diffraction provide a solid basis for understanding the conformational preferences of this compound. Theoretical calculations can further elaborate on the energy differences between these and other possible rotational isomers in the gas phase and in solution, providing a more complete picture of the molecule's potential energy surface.

Table 1: Conformational Data of this compound

| Conformer | Torsion Angle | Torsion Angle Value (°) |

| syn | N1—C5—N2—N3 | 5.4 (3) researchgate.net |

| anti | N4—C10—N5—N6 | 171.0 (2) researchgate.net |

Data derived from crystallographic studies.

The electronic properties of this compound, such as the distribution of electron density and the nature of its frontier molecular orbitals, are crucial for understanding its reactivity. DFT calculations are instrumental in elucidating these features.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.

While specific values for this compound are not widely published, analysis of a closely related compound, 2-Hydrazinyl-5-nitropyridine, provides valuable insights. For this analogue, DFT calculations revealed a HOMO-LUMO gap of approximately 4.2 eV. The HOMO was found to be primarily localized on the hydrazinyl group, suggesting this is the most probable site for electrophilic attack. In contrast, the LUMO was distributed over the pyridine ring, indicating its capacity to accept electrons. It is reasonable to infer a similar pattern for this compound, where the hydrazinyl moiety acts as the primary electron-donating group.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For molecules containing heteroatoms, such as the nitrogen atoms in the pyridine ring and hydrazinyl group of this compound, MEP maps can pinpoint sites susceptible to electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) denote electron-deficient zones. Such maps are valuable for predicting non-covalent interactions, including hydrogen bonding. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational method to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in the literature, this technique holds significant potential for exploring its conformational landscape in a more dynamic context than static DFT calculations.

MD simulations can model the interactions of this compound with solvent molecules, providing insights into its behavior in different chemical environments. Furthermore, such simulations could be employed to study the binding of this compound to biological targets, such as enzymes, by modeling the dynamic process of complex formation. A molecular dynamics study has been reported for a derivative of this compound, indicating the applicability of this method to related systems. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been detailed in the available literature, the principles of QSAR are highly relevant for guiding the design of new derivatives with enhanced biological activities.

QSAR studies on related classes of compounds, such as substituted pyridines and hydrazones, have successfully identified key molecular descriptors that govern their activity. nih.govresearchgate.net These descriptors often include:

Electronic properties: Parameters like the HOMO-LUMO gap, dipole moment, and atomic charges can influence how a molecule interacts with a biological target. nih.gov

Steric properties: Molecular size, shape, and volume are critical for fitting into a receptor's binding site.

Hydrophobicity: The lipophilicity of a molecule, often quantified by its logP value, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties.

By synthesizing a library of derivatives of this compound and evaluating their biological activity, a QSAR model could be developed. Such a model would be invaluable for predicting the activity of novel, unsynthesized analogues, thereby streamlining the drug discovery process.

Future Directions and Research Perspectives

Exploration of New Reaction Pathways

The reactivity of 2-Bromo-6-hydrazinylpyridine lends itself to a variety of chemical transformations, opening avenues for the synthesis of novel and complex molecular architectures. Future research is poised to move beyond its current synthetic routes and explore its utility in a broader range of reactions.

The hydrazinyl moiety is a key functional group that can participate in numerous reactions. For instance, condensation reactions with various aldehydes and ketones can yield a diverse library of hydrazone derivatives. nih.govmdpi.comresearchgate.net These hydrazones can then serve as precursors for the synthesis of other heterocyclic systems like pyrazoles, thiazoles, and coumarins. mdpi.com The active methylene (B1212753) group in some hydrazone derivatives can also undergo reactions with diazonium salts, leading to the formation of yet more complex structures. mdpi.com

Furthermore, the bromine atom on the pyridine (B92270) ring is a prime site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of a wide array of substituents at the 6-position, dramatically increasing the molecular diversity of accessible compounds. The synthesis of 2,6-diaminopyridines and tren-based ligands from the related 2,6-dibromopyridine (B144722) highlights the potential for nucleophilic substitution reactions at the bromine-substituted carbon. georgiasouthern.edugeorgiasouthern.edu

| Reaction Type | Potential Reagents | Resulting Compounds | Potential Applications |

| Hydrazone Formation | Aromatic/heterocyclic aldehydes and ketones | Pyridine-based hydrazones | Antimicrobial, anticancer agents |

| Cyclization Reactions | Dicarbonyl compounds, ethyl cyanoacetate | Pyrazole (B372694), pyridine derivatives | Biologically active heterocycles |

| Cross-Coupling Reactions | Boronic acids, alkynes, alkenes | Aryl-, alkynyl-, or alkenyl-substituted pyridines | Materials science, medicinal chemistry |

| Nucleophilic Substitution | Amines, alcohols | 6-amino/alkoxy-2-hydrazinylpyridines | Ligand synthesis, pharmaceuticals |

Development of Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While the current synthesis of this compound is achiral, the development of asymmetric strategies to produce chiral derivatives is a significant and promising area of future research.

One approach involves the enantioselective synthesis of pyridine derivatives through methods like cobalt-catalyzed [2+2+2] cycloadditions, which has been shown to produce pyridines with all-carbon quaternary centers in high enantiomeric excess. researchgate.net Another promising avenue is the use of chiral catalysts for the asymmetric transformation of the hydrazinyl group. For instance, manganese-catalyzed asymmetric transfer hydrogenation of imines and hydrazones has been successfully employed to produce chiral amines and hydrazines with excellent enantioselectivity. acs.org

Furthermore, the development of chiral ligands derived from this compound could be explored. These ligands could then be used in asymmetric catalysis. The synthesis of α-aryl α-hydrazino phosphonates using pyridine-hydrazone N,N-ligands in palladium-catalyzed reactions demonstrates the potential of such systems. nih.govucm.es

| Asymmetric Strategy | Catalyst/Method | Target Molecules | Significance |

| Asymmetric Cycloaddition | Cobalt-based catalysts | Chiral substituted pyridines | Access to novel chiral scaffolds |

| Asymmetric Hydrogenation | Chiral Manganese(I) complexes | Enantiopure hydrazines and amines | Key intermediates for chiral drugs |

| Chiral Ligand Synthesis | Derivatization of this compound | Novel chiral pyridine-based ligands | Applications in asymmetric catalysis |

| Chiral Resolution | Classical resolution techniques | Enantiomers of racemic derivatives | Access to stereoisomerically pure compounds |

Broadening Scope of Biological Applications

The structural motifs present in this compound and its derivatives are commonly found in biologically active molecules. The parent compound itself has been considered a potential precursor for inhibitors of bacterial virulence factors. nih.govnih.goviucr.org Future research will likely focus on synthesizing and screening a wide array of derivatives for various biological activities.

Hydrazone derivatives are well-known for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netmdpi.com By reacting this compound with different aromatic and heterocyclic aldehydes, a library of novel hydrazones can be generated and evaluated. For example, studies on other hydrazone derivatives have shown significant activity against various Candida species and cancer cell lines like A549. nih.gov The presence of the bromine atom also offers the potential for enhanced activity, as halogenated compounds often exhibit interesting biological properties. turkjps.org

The ability of the pyridine-hydrazinyl scaffold to chelate metal ions also opens the door to the development of novel metal-based therapeutics. The coordination of both the pyridine nitrogen and the hydrazinyl group to a metal center can stabilize specific conformations and potentially modulate biological activity. nih.gov

| Biological Target | Derivative Type | Rationale |

| Bacteria | Hydrazones, metal complexes | Inhibition of bacterial virulence factors, disruption of cell membranes. researchgate.netmdpi.com |

| Fungi | Hydrazones | Antifungal activity against various Candida and other fungal species. mdpi.comnih.gov |

| Cancer Cells | Hydrazones, pyrazole derivatives | Cytotoxic effects on various cancer cell lines. nih.gov |

| Inflammatory Pathways | Hydrazones | Potential anti-inflammatory activity. researchgate.net |

Advanced Material Development

The unique structural features of this compound, such as its planarity, potential for hydrogen bonding, halogen bonding, and π-stacking interactions, make it an attractive candidate for the development of advanced materials. nih.govnih.goviucr.orgresearchgate.net

The ability of the molecule to form ordered structures in the solid state, as evidenced by its crystal structure analysis, suggests its potential use in crystal engineering and the design of materials with specific optical or electronic properties. The observed Br⋯Br halogen bonds and π–π stacking interactions are crucial for controlling molecular packing and could be exploited in the design of organic semiconductors or other functional materials. nih.goviucr.org

Furthermore, the chelating ability of this compound makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The synthesis of a coordination polymer of Ni(II) with a structurally related bromophenoxy acetohydrazide demonstrates the feasibility of this approach. mdpi.com Such materials can exhibit interesting magnetic, porous, and catalytic properties. The development of extended metal atom chains (EMACs) using related pyridine-based ligands also suggests that derivatives of this compound could be used to create materials with unique magnetic and electronic properties. georgiasouthern.edu

| Material Type | Key Feature of this compound | Potential Application |

| Organic Conductors | π-stacking, planarity | Organic field-effect transistors (OFETs) |

| Coordination Polymers/MOFs | Chelating ability of pyridine and hydrazinyl groups | Gas storage, catalysis, sensing |

| Liquid Crystals | Anisotropic molecular shape | Display technologies |

| Magnetic Materials | Formation of metal complexes (EMACs) | Data storage, spintronics |

常见问题

Q. What experimental designs optimize high-throughput screening of bromopyridine derivatives?

Retrosynthesis Analysis